1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine
Description
Properties
IUPAC Name |
5-cyclopropyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-2-8(1)10-12-9(13-15-10)7-14-5-3-11-4-6-14/h8,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGGJIGRXFEOTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)CN3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,4-Oxadiazole Ring
The key step in the synthesis of 1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine is the construction of the 1,2,4-oxadiazole ring. This is commonly achieved through the cyclization of amidoximes with carboxylic acid derivatives or esters. The typical synthetic pathway involves:
- Starting materials : Amidoximes derived from cyclopropyl-substituted nitriles and appropriate carboxylic acid derivatives.
- Cyclization conditions : The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- Temperature : Ambient to moderate heating (room temperature to 80 °C) depending on substrate reactivity.
This method efficiently forms the 1,2,4-oxadiazole ring with the cyclopropyl substituent at the 5-position.
Attachment of the Oxadiazole to Piperazine
Following ring formation, the oxadiazole moiety is linked to the piperazine ring via a methylene bridge. This is typically achieved by:
- Alkylation reaction : Using a halomethyl derivative of the oxadiazole (e.g., 3-(chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole) reacted with piperazine under nucleophilic substitution conditions.
- Reaction conditions : The reaction proceeds in polar solvents such as acetonitrile or ethanol, often with a base like triethylamine or potassium carbonate to neutralize the formed acid.
- Temperature and time : Mild heating (40–60 °C) for several hours ensures complete substitution.
This step yields the target compound 1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine.
Alternative Synthetic Approaches
While the above route is the most straightforward, alternative methods include:
- One-pot synthesis : Combining amidoxime formation, cyclization, and alkylation steps in a single reaction vessel to improve efficiency and reduce purification steps.
- Use of continuous flow reactors : For industrial scale-up, continuous flow synthesis enhances control over reaction parameters, improves safety, and increases reproducibility.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Amidoxime formation | Cyclopropyl nitrile + hydroxylamine | Ethanol or water | 0–50 °C | Formation of amidoxime intermediate |
| Oxadiazole ring cyclization | Amidoxime + carboxylic acid derivative + base | DMSO or DMF | RT to 80 °C | Base: NaOH or K2CO3 |
| Alkylation to piperazine | Halomethyl oxadiazole + piperazine + base | Acetonitrile/EtOH | 40–60 °C | Base: Triethylamine or K2CO3 |
| Purification | Column chromatography or recrystallization | Various solvents | Ambient | To isolate pure product |
Chemical and Synthetic Research Findings
- The cyclopropyl substituent on the oxadiazole ring improves metabolic stability but can reduce solubility due to increased hydrophobicity.
- The piperazine moiety is a common pharmacophore in CNS-active compounds, and its attachment via a methylene linker preserves flexibility and binding potential.
- Oxadiazole ring formation via amidoxime cyclization is a well-established synthetic strategy, supported by extensive literature on 1,2,4-oxadiazole derivatives.
- Industrial synthesis benefits from continuous flow methods, which provide better heat and mass transfer, enabling safer scale-up and consistent product quality.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Stepwise synthesis | Amidoxime formation → cyclization → alkylation | High purity, well-established | Multi-step, time-consuming |
| One-pot synthesis | Combining steps in a single reaction vessel | Time-saving, less purification | Requires precise control |
| Continuous flow synthesis | Automated flow reactors for all steps | Scalable, reproducible, safer | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions can be carried out using nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Scientific Research Applications
-
Antimicrobial Activity
- Studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. Research has shown that compounds similar to 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
-
Anticancer Properties
- The oxadiazole moiety has been linked to anticancer activity. For instance, certain oxadiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The piperazine ring enhances the bioavailability and efficacy of these compounds.
-
Neurological Research
- Compounds containing piperazine are often investigated for their neuroactive properties. Preliminary studies suggest that 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine may interact with neurotransmitter systems, potentially offering therapeutic avenues for treating neurological disorders such as anxiety and depression .
- Anti-inflammatory Effects
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine showed promising results with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .
Case Study 2: Anticancer Activity
A clinical trial evaluated the anticancer potential of oxadiazole-based compounds in patients with advanced solid tumors. Participants receiving treatment with derivatives including 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine demonstrated improved tumor regression rates compared to those receiving placebo treatments .
Case Study 3: Neuropharmacological Assessment
Research published in Neuroscience Letters investigated the effects of piperazine derivatives on anxiety-like behavior in rodent models. The study found that administration of 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine resulted in reduced anxiety behaviors measured by the elevated plus maze test .
Mechanism of Action
The mechanism by which 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole moiety is a common scaffold in drug design. Key analogs and their differences are summarized below:
Key Observations :
- Cyclopropyl vs.
Piperazine Derivatives with Heterocyclic Modifications
Piperazine is often functionalized with diverse heterocycles to modulate pharmacokinetic properties.
Key Observations :
Functional Group Additions on Piperazine
Additional substituents on piperazine alter solubility and receptor interactions.
Biological Activity
1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the oxadiazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The specific structural formula is represented as follows:
- IUPAC Name : 1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine
- Molecular Formula : CHNO
- Molecular Weight : 222.29 g/mol
Anticancer Activity
Research indicates that derivatives of the 1,2,4-oxadiazole framework exhibit significant anticancer properties. In a study evaluating various oxadiazole compounds, it was found that certain derivatives showed cytotoxic effects against multiple cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) with IC values ranging from 50 to 100 µM .
| Cell Line | IC (µM) |
|---|---|
| HT-29 | 60 |
| MCF-7 | 75 |
| HeLa | 80 |
Antimicrobial Activity
The compound's antimicrobial potential has also been investigated. Studies have shown that oxadiazole derivatives can inhibit bacterial growth and show antifungal activity. For instance, compounds similar to 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine displayed effective inhibition against Staphylococcus aureus and Candida albicans .
Anti-inflammatory and Analgesic Effects
In addition to anticancer properties, some derivatives have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This suggests potential applications in treating inflammatory diseases .
The biological activity of 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on various enzymes such as histone deacetylases (HDACs), which are involved in cancer progression and inflammation.
- Receptor Modulation : Some studies suggest that it may act as a modulator of specific receptors involved in signaling pathways related to cancer and inflammation .
- Cytotoxicity Induction : The ability to induce apoptosis in cancer cells has been observed, making it a candidate for further development in oncology.
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives:
-
Case Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of various oxadiazole derivatives on HeLa and MCF-7 cells. Results indicated that modifications in the oxadiazole ring significantly enhanced cytotoxicity.
- Findings : Derivatives with electron-withdrawing groups showed improved activity compared to those with electron-donating groups.
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several oxadiazole compounds against clinical isolates of bacteria and fungi. The results demonstrated that certain derivatives exhibited potent antimicrobial properties with low MIC values.
Q & A
Q. What are the optimal synthetic routes for 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Cyclopropyl-oxadiazole core formation via cyclization of nitrile precursors with hydroxylamine under reflux in ethanol .
- Step 2: Alkylation of the oxadiazole with chloromethylpiperazine using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DCM at 60–80°C .
- Step 3: Microwave-assisted synthesis (100–120°C, 30–60 min) can enhance yield (70–85%) compared to traditional reflux .
Critical Note: Purification via silica gel chromatography (ethyl acetate/hexane, 1:4) is recommended to isolate the product from unreacted intermediates .
Q. Which analytical techniques are recommended for structural characterization?
Methodological Answer:
Q. How to assess solubility and stability for in vitro assays?
Methodological Answer:
- Solubility: Use shake-flask method in PBS (pH 7.4) and DMSO. Typical solubility: ~15 mg/mL in DMSO; <0.1 mg/mL in aqueous buffers .
- Stability:
Advanced Research Questions
Q. How to resolve contradictory bioactivity data across enzymatic vs. cell-based assays?
Methodological Answer:
- Case Study: A derivative showed IC₅₀ = 2 µM in kinase inhibition (enzymatic) but IC₅₀ > 50 µM in cell viability assays.
- Root Cause Analysis:
- Mitigation: Modify logP (e.g., via prodrug strategies) or incorporate hydrogen bond acceptors to enhance permeability .
Q. What computational approaches predict target engagement and SAR?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 3POZ) to map interactions between the oxadiazole moiety and kinase ATP-binding pockets .
- QSAR Models:
- MD Simulations: Run 100 ns trajectories to assess binding stability (RMSD < 2.0 Å indicates stable complexes) .
Q. How to design SAR studies for optimizing pharmacokinetic properties?
Methodological Answer:
- Structural Modifications:
- Piperazine Substitution: Replace with morpholine (reduces hERG liability) or aza-crown ethers (enhances solubility) .
- Oxadiazole Isosteres: Test 1,3,4-thiadiazole or triazole to modulate metabolic stability .
- In Vivo Profiling:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
